molecular formula C15H15BrN4O2 B2427119 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097922-55-7

4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2427119
CAS No.: 2097922-55-7
M. Wt: 363.215
InChI Key: ZJQIMMYBFKXJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetically designed small molecule for research purposes. Its structure, featuring a brominated pyridine carbonyl group linked to a methylpyrimidine via a pyrrolidin-3-yloxy bridge, suggests potential as a core scaffold for developing novel therapeutic agents. This compound is of significant interest in medicinal chemistry and chemical biology for the exploration of kinase inhibition and other biological pathways . Heterocyclic compounds containing pyrimidine and pyridine motifs are frequently investigated as inhibitors of various kinase enzymes, which are critical targets in oncology, immunology, and neurodegenerative disease research . The bromine atom on the pyridine ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . The molecular framework is structurally analogous to other advanced compounds in development that have demonstrated efficacy in disrupting specific protein-protein interactions or enzyme functions within the cell, particularly those involved in metastatic cancer progression and cellular proliferation . This compound is provided For Research Use Only and is intended for use by qualified researchers in in vitro assays and as a building block in synthetic chemistry to advance the discovery of new biological probes and lead compounds.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-10-18-4-2-14(19-10)22-13-3-5-20(9-13)15(21)11-6-12(16)8-17-7-11/h2,4,6-8,13H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQIMMYBFKXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exhibit significant anticancer properties. Heterocyclic compounds have been extensively studied for their ability to inhibit tumor growth and proliferation. For instance, studies have shown that pyrimidine derivatives can selectively target cancer cell lines, leading to apoptosis and reduced tumor size in vivo .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway have shown promise in treating various cancers, including breast and colon cancer. The structural similarity of this compound to known PI3K inhibitors suggests it could be evaluated for similar activities .

Neuroprotective Effects

Preliminary studies have indicated that derivatives of pyrimidine can possess neuroprotective properties. The compound may interact with neurotransmitter systems or modulate neuroinflammatory responses, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Case Study 1: Antitumor Efficacy
    A study demonstrated that a related pyrimidine compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that structural modifications could enhance the efficacy of this compound against specific cancer types.
  • Case Study 2: Enzyme Targeting
    Another study focused on the inhibition of protein kinases by pyrimidine derivatives, revealing that these compounds could effectively reduce the activity of kinases involved in cell cycle regulation, thereby slowing down cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine include other pyrimidine derivatives and bromopyridine-containing molecules. Examples include:

  • 4-{[1-(5-Chloropyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
  • 4-{[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN4O2C_{13}H_{13}BrN_4O_2, with a molecular weight of approximately 335.17 g/mol. The compound features a pyrimidine ring substituted with a bromopyridine moiety and a pyrrolidine group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer.
AntimicrobialDemonstrates inhibition of bacterial growth, particularly against Gram-positive bacteria.
Enzyme InhibitionInhibits specific kinases involved in cancer progression.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.

Case Studies

  • Anticancer Activity : A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values in the low micromolar range, suggesting significant anticancer potential. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential as a therapeutic agent against resistant bacterial strains.
  • Enzyme Inhibition Studies : In vitro assays revealed that this compound effectively inhibited the activity of several kinases, including EGFR and VEGFR, which are pivotal in tumor growth and metastasis.

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